3-(5-Methoxy-o-tolyl)-5-(m-methoxyphenyl)-s-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methoxy-o-tolyl)-5-(m-methoxyphenyl)-s-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methoxy-o-tolyl)-5-(m-methoxyphenyl)-s-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of substituted anilines with hydrazine derivatives, followed by cyclization with triethyl orthoformate or similar reagents. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methoxy-o-tolyl)-5-(m-methoxyphenyl)-s-triazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxybenzoic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(5-Methoxy-o-tolyl)-5-(m-methoxyphenyl)-s-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and aromatic rings may play a role in binding to these targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methoxyphenyl)-5-phenyl-s-triazole
- 3-(o-Tolyl)-5-(m-methoxyphenyl)-s-triazole
- 3-(5-Methoxy-o-tolyl)-5-phenyl-s-triazole
Comparison
Compared to similar compounds, 3-(5-Methoxy-o-tolyl)-5-(m-methoxyphenyl)-s-triazole may exhibit unique properties due to the specific positioning of the methoxy groups and the combination of aromatic rings
Properties
CAS No. |
85681-48-7 |
---|---|
Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
5-(5-methoxy-2-methylphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H17N3O2/c1-11-7-8-14(22-3)10-15(11)17-18-16(19-20-17)12-5-4-6-13(9-12)21-2/h4-10H,1-3H3,(H,18,19,20) |
InChI Key |
XWNFKTCCFUFDRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C2=NC(=NN2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.